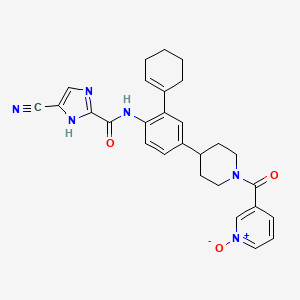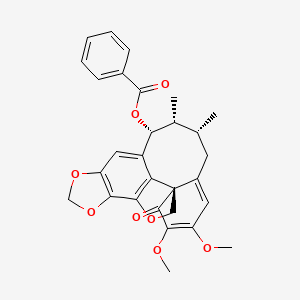
Schiarisanrin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Schiarisanrin C is typically isolated from the ethanolic extract of Schizandra arisanensis. The isolation process involves several chromatographic techniques to purify the compound
Chemical Reactions Analysis
Schiarisanrin C undergoes various chemical reactions, including oxidation and reduction. It has been observed to interact with cytokine-mediated pathways, leading to cell death in a dose-dependent manner . Common reagents and conditions used in these reactions include ethanolic extracts and chromatographic purification techniques . The major products formed from these reactions are typically other homolignan compounds.
Scientific Research Applications
Schiarisanrin C has been extensively studied for its anti-tumor properties. It has shown cytotoxic activity against several cancer cell lines, including KB epidermoid carcinoma, COLO-205 colon carcinoma, HEPA hepatoma, and HELA cervix tumor cells . Additionally, it has been investigated for its potential to ameliorate cytokine-mediated cytotoxicity in insulin-secreting cells . This makes it a promising candidate for further research in cancer therapy and diabetes treatment.
Mechanism of Action
The mechanism of action of Schiarisanrin C involves its interaction with cytokine-mediated pathways. It has been shown to suppress stress-activated protein kinase/c-Jun NH2-terminal kinase activity, which plays a role in cytokine-mediated cell death . This suppression leads to the re-activation of insulin exocytosis in cytokine-treated cells, indicating its potential insulinotropic effects .
Comparison with Similar Compounds
Schiarisanrin C is part of a group of C19 homolignans isolated from Schizandra arisanensis. Similar compounds include Schiarisanrin A, Schiarisanrin B, and Schiarisanrin D . These compounds share a similar chemical structure but differ in their biological activities. This compound is unique due to its potent cytotoxic activity against a wide range of cancer cell lines .
Properties
Molecular Formula |
C29H28O8 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] benzoate |
InChI |
InChI=1S/C29H28O8/c1-15-10-18-11-20(32-3)25(33-4)27(30)29(18)13-34-26-22(29)19(12-21-24(26)36-14-35-21)23(16(15)2)37-28(31)17-8-6-5-7-9-17/h5-9,11-12,15-16,23H,10,13-14H2,1-4H3/t15-,16-,23-,29+/m1/s1 |
InChI Key |
RMKQIKRRIGHWHR-HUEIWROHSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=O)[C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]1C)OC(=O)C6=CC=CC=C6)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C6=CC=CC=C6)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


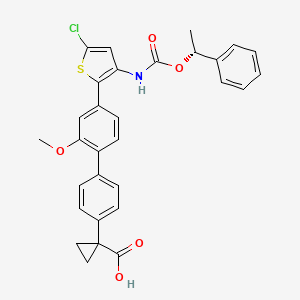
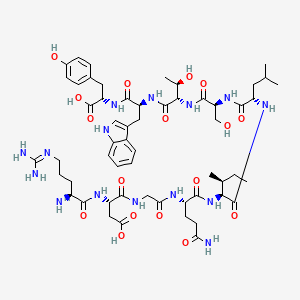
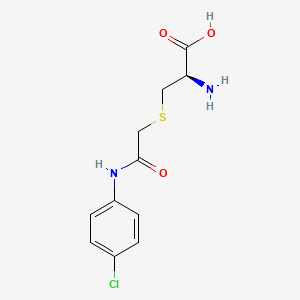

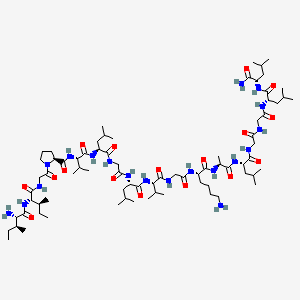

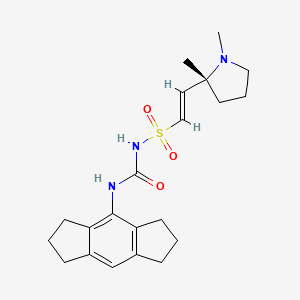
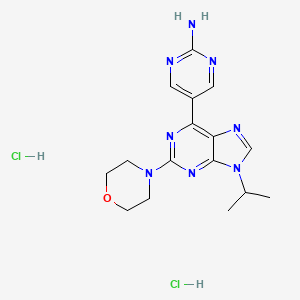
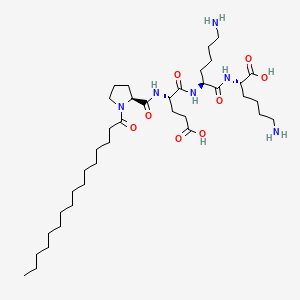
![3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12374436.png)
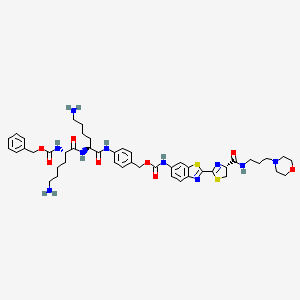
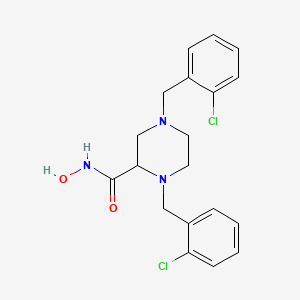
![Methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one](/img/structure/B12374442.png)
